

# Comprehensive Technical Guide: Methyl 2-bromo-2-methylbutanoate in Advanced Chemical Synthesis

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## Compound of Interest

Compound Name:	Methyl 2-bromo-2-methylbutanoate
CAS No.:	55418-46-7
Cat. No.:	B3053701

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## Executive Summary

**Methyl 2-bromo-2-methylbutanoate** (CAS: 55418-46-7) is a highly versatile, sterically hindered  $\alpha$ -bromo ester. While traditionally recognized as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP)[1], its role has rapidly expanded into medicinal chemistry. Today, it serves as a critical building block for synthesizing rigidified linkers in Proteolysis Targeting Chimeras (PROTACs) and Androgen Receptor (AR) inhibitors[2]. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and field-proven experimental protocols for both polymer and pharmaceutical applications.

## Chemical Identity and Nomenclature

Understanding the precise nomenclature of this molecule is essential for cross-referencing chemical databases and literature. The IUPAC naming convention relies on a strict hierarchical ruleset[3].

## IUPAC Nomenclature Breakdown

The systematic name **methyl 2-bromo-2-methylbutanoate** is derived through the following logical sequence:

- **Principal Functional Group:** The highest-priority functional group is the ester (-COOCH<sub>3</sub>). This dictates the suffix "-oate" and the separate alkyl prefix "methyl".
- **Parent Carbon Chain:** The longest continuous carbon chain containing the carbonyl carbon consists of four carbons, establishing the parent alkane as "butane".
- **Numbering:** The carbonyl carbon is strictly designated as C1.
- **Substituents:** At the C2 position, two substituents branch off the main chain: a bromine atom ("bromo") and a methyl group ("methyl").
- **Alphabetization:** According to IUPAC rules, substituents are listed alphabetically; thus, "bromo" precedes "methyl".

## Synonyms and Database Identifiers

Due to historical naming conventions and database indexing rules, several synonyms are frequently encountered in literature and supplier catalogs[3].

Table 1: Common Synonyms and Identifiers

Category	Name / Identifier	Context of Use
IUPAC Name	methyl 2-bromo-2-methylbutanoate	Standard systematic literature[3].
Trivial Synonym	Methyl 2-bromo-2-methylbutyrate	Common in older polymer chemistry papers[1].
CAS Index Name	Butanoic acid, 2-bromo-2-methyl-, methyl ester	Used for strict database indexing and sorting[3].
CAS Registry Number	55418-46-7	Universal chemical identifier[3].
PubChem CID	22902551	Computational and biological databases[3].
SMILES	<chem>CCC(C)(Br)C(=O)OC</chem>	Chemoinformatics and molecular modeling[3].

## Physicochemical Properties

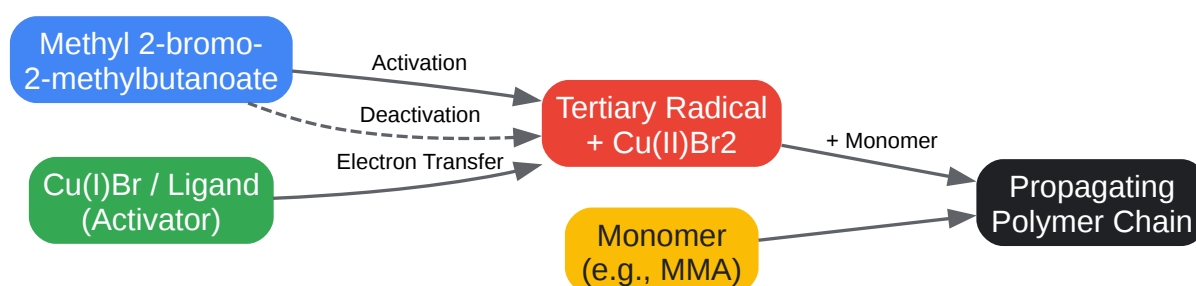
Table 2: Key Quantitative Data

Property	Value	Causality / Relevance
Molecular Formula	C <sub>6</sub> H <sub>11</sub> BrO <sub>2</sub>	Determines exact mass for MS identification[3].
Molecular Weight	195.05 g/mol	Required for precise stoichiometric calculations[3].
Boiling Point	~164.0 °C (Predicted)	Allows for purification via vacuum distillation[4].
Density	~1.35 g/cm <sup>3</sup> (Predicted)	High density requires vigorous stirring in biphasic setups[4].

## Mechanistic Role in Atom Transfer Radical Polymerization (ATRP)

In ATRP, the choice of initiator dictates the initiation rate ( $k_{\text{init}}$ ) relative to the propagation rate ( $k_{\text{prop}}$ ). For the polymerization of methacrylates, **methyl 2-bromo-2-methylbutanoate** is vastly superior to secondary bromides.

The Causality of Initiator Selection: The homolytic cleavage of the tertiary C-Br bond by a Cu(I) catalyst generates a tertiary radical. This radical is stabilized by both the adjacent ester carbonyl (via resonance) and the alkyl groups (via hyperconjugation). Because the structure of this initiating radical closely mimics the propagating radical of methacrylates,  $k_{\text{init}} \geq k_{\text{prop}}$  is achieved. This rapid, uniform initiation is the fundamental requirement for synthesizing polymers with a low Polydispersity Index (PDI)[1].



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Figure 1: Reversible activation-deactivation equilibrium in ATRP.

## Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

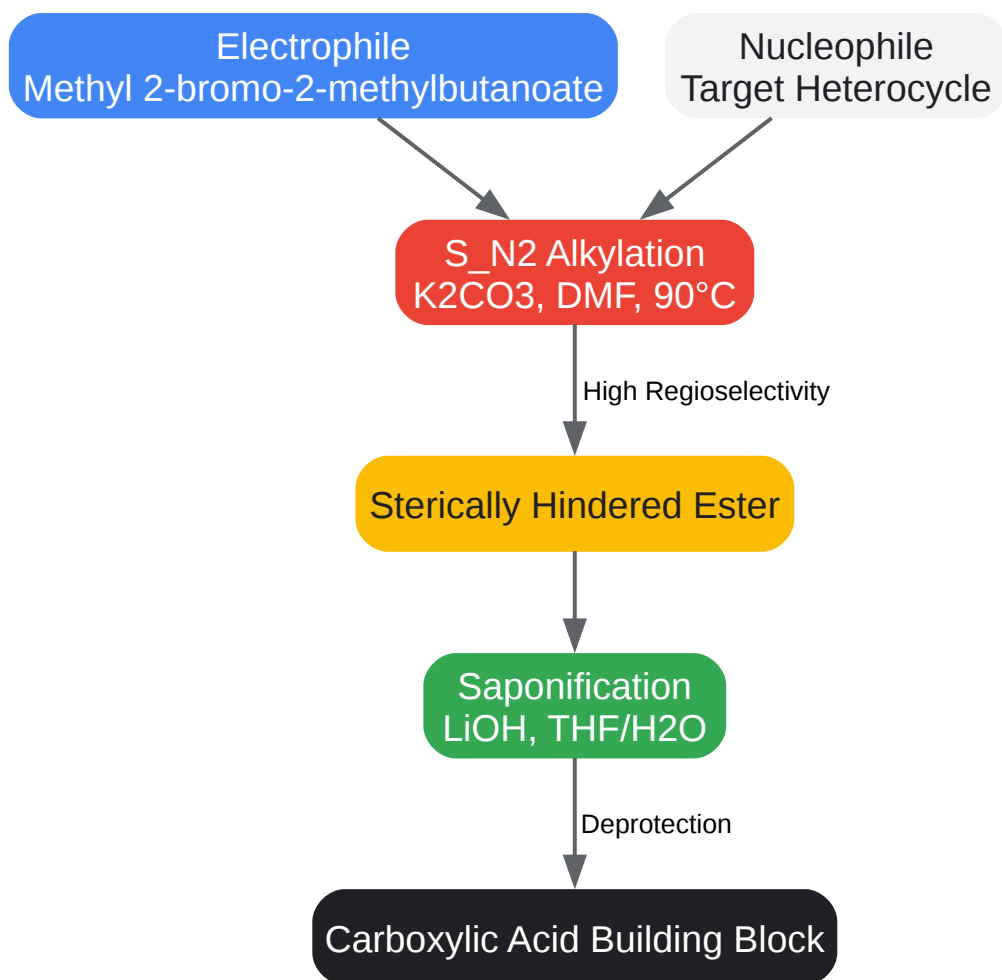
This self-validating protocol ensures controlled polymerization with a target PDI < 1.2.

- **Monomer Purification:** Pass MMA through a column of basic alumina to remove phenolic inhibitors. Causality: Inhibitors will quench the initial radicals, stalling the reaction and altering the target molecular weight.
- **System Degassing:** In a Schlenk flask, combine MMA, **methyl 2-bromo-2-methylbutanoate** (initiator), and anisole (solvent). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes Cu(I) to Cu(II) and irreversibly terminates propagating radicals.

- Catalyst Complexation: Under nitrogen, add Cu(I)Br and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).
  - Self-Validation Check: The solution must turn light green/blue immediately, confirming the formation of the active Cu(I)-PMDETA complex. If it turns dark opaque green/brown, oxygen contamination has occurred.
- Polymerization: Submerge the flask in an oil bath pre-heated to 90°C. Monitor conversion via <sup>1</sup>H NMR by tracking the disappearance of the vinyl protons (5.5–6.2 ppm).
- Termination: Open the flask to air and dilute with THF. The solution will turn dark blue, indicating the oxidation of Cu(I) to Cu(II), effectively stopping the reaction.
- Purification: Pass the polymer solution through neutral alumina to remove the copper catalyst, then precipitate dropwise into cold methanol.

## Applications in Pharmaceutical Synthesis

Beyond polymers, **methyl 2-bromo-2-methylbutanoate** is a critical electrophile in medicinal chemistry. It is used to install sterically hindered, geminally disubstituted ester moieties onto heterocyclic scaffolds. This structural motif restricts the conformational flexibility of the resulting drug molecule, reducing the entropic penalty upon binding to targets like the Androgen Receptor (AR) or E3 ubiquitin ligases in PROTACs[2].



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Figure 2: Workflow for integrating the 2-methylbutanoate moiety into drug scaffolds.

## Experimental Protocol: S<sub>N</sub>2 Alkylation for PROTAC Intermediates

This protocol details the alkylation of a heterocyclic amine/phenol, a common step in synthesizing AR inhibitors[2].

- **Reaction Assembly:** In a dry round-bottom flask, dissolve the target heterocyclic nucleophile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K<sub>2</sub>CO<sub>3</sub> (2.5 eq).  
**Causality:** A mild, insoluble base like K<sub>2</sub>CO<sub>3</sub> deprotonates the nucleophile without hydrolyzing the ester group of the incoming electrophile.



- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](https://patentimages.storage.googleapis.com)
- [3. Methyl 2-bromo-2-methylbutanoate | C6H11BrO2 | CID 22902551 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [4. methyl 2-bromo-2-methylbutanoate CAS#: 55418-46-7 \[m.chemicalbook.com\]](https://m.chemicalbook.com)
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